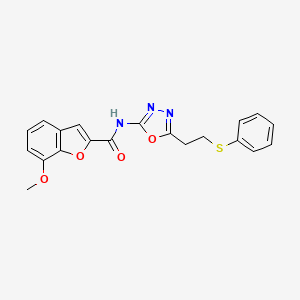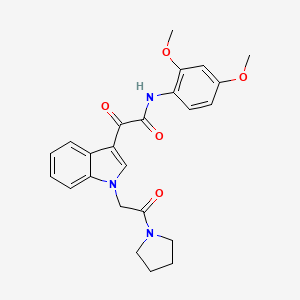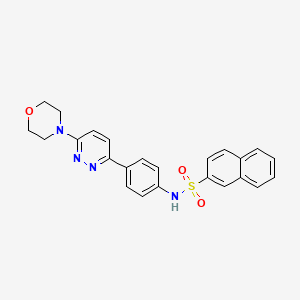
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, also known as BIQ or benzimidazoisoquinoline, is a compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and is synthesized through a multistep process involving various chemical reactions.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
A study focused on the synthesis of various 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones, which demonstrated cytotoxic activity against leukemia cancer cell lines. This research highlights the potential of these compounds, including derivatives of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, in cancer treatment. The most active compound in this series showed significant cytotoxicity on leukemic cells while sparing normal peripheral blood mononuclear cells, suggesting selective effects against cancer cells (Maia et al., 2016).
Synthesis Methods
The synthesis of isobenzofuran-1(3H)-ones has been a topic of interest, with various methods being developed. For instance, an efficient domino [Pd]-catalysis method was developed for their synthesis, demonstrating a broad substrate scope. This method was successfully applied to the synthesis of antiplatelet drugs and cytotoxic agonists (Mahendar & Satyanarayana, 2016).
Structural and Spectroscopic Characterization
Extensive characterization of similar compounds using techniques like FTIR, NMR, XRD, and computational methods has been conducted. This research provides valuable insights into the molecular properties of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and material science (Diwaker et al., 2015).
Photocatalysis Applications
A study demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones using photocatalysis. This method presents a novel approach for the synthesis of these compounds and could have implications for the development of new materials or drugs (Zhang, Zhou, & Wu, 2018).
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKUKRBZQCIHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2872836.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2872840.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)



![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)




